1-(4-Bromophenyl)propan-1-amine
Overview
Description
1-(4-Bromophenyl)propan-1-amine is an organic compound with the molecular formula C9H12BrN It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(4-Bromophenyl)propan-1-amine typically involves a multi-step synthesis process. One common method includes the following steps:
- Dissolve benzoyl chloride in dimethylformamide.
- Add sodium carbonate or potassium carbonate to produce benzamide.
- React benzamide with lithium bromide to generate N-bromobenzamide.
- Finally, react N-bromobenzamide with propylamine to synthesize this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction Reactions: The compound can undergo reduction to form different amines or hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution Reactions: Products include various substituted phenylpropanamines.
Oxidation Reactions: Products include imines, nitriles, and other oxidized derivatives.
Reduction Reactions: Products include different amines and hydrocarbons.
Scientific Research Applications
1-(4-Bromophenyl)propan-1-amine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)propan-1-amine
- 1-(4-Fluorophenyl)propan-1-amine
- 1-(4-Methylphenyl)propan-1-amine
Comparison: 1-(4-Bromophenyl)propan-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Compared to its analogs with chlorine, fluorine, or methyl groups, the bromine atom influences the compound’s reactivity, polarity, and potential biological activity .
Properties
IUPAC Name |
1-(4-bromophenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPWFAZJGVXPCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392430 | |
Record name | 1-(4-bromophenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74877-09-1 | |
Record name | 4-Bromo-α-ethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74877-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-bromophenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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